molecular formula C8H12N2OS B8731491 3-{[2-(2-Cyanoethoxy)ethyl]sulfanyl}propanenitrile CAS No. 62508-38-7

3-{[2-(2-Cyanoethoxy)ethyl]sulfanyl}propanenitrile

Cat. No. B8731491
M. Wt: 184.26 g/mol
InChI Key: CTMLAYSMVIDZBU-UHFFFAOYSA-N
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Patent
US03984336

Procedure details

4-Oxa-7-thiadecanedinitrile was prepared according to the procedure of Example 1 using 2-mercaptoethanol (25.0 g; 0.32 moles), acrylonitrile (34.0 g; 0.64 moles) and benzyltrimethylammonium hydroxide (40% in methanol; 1 ml) as the catalyst.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][OH:4].[C:5](#[N:8])[CH:6]=[CH2:7].[OH-].[CH2:10]([N+:17](C)(C)C)[C:11]1C=CC=C[CH:12]=1>>[C:10](#[N:17])[CH2:11][CH2:12][O:4][CH2:3][CH2:2][S:1][CH2:7][CH2:6][C:5]#[N:8] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
SCCO
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCOCCSCCC#N)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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